molecular formula C18H27NO B14198960 2-{[(1S,2R)-1-Cyclohexyl-2-methylbut-3-en-1-yl]amino}-3-methylphenol CAS No. 922191-53-5

2-{[(1S,2R)-1-Cyclohexyl-2-methylbut-3-en-1-yl]amino}-3-methylphenol

Cat. No.: B14198960
CAS No.: 922191-53-5
M. Wt: 273.4 g/mol
InChI Key: HIBGWKLZMLIBJZ-CXAGYDPISA-N
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Description

2-{[(1S,2R)-1-Cyclohexyl-2-methylbut-3-en-1-yl]amino}-3-methylphenol is a chemical compound known for its unique structure and potential applications in various fields. This compound features a cyclohexyl group, a methylbutenyl group, and a methylphenol group, making it a complex molecule with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(1S,2R)-1-Cyclohexyl-2-methylbut-3-en-1-yl]amino}-3-methylphenol typically involves multiple steps, including the formation of the cyclohexyl and methylbutenyl groups, followed by their attachment to the amino and methylphenol groups. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial for the successful synthesis of this compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-{[(1S,2R)-1-Cyclohexyl-2-methylbut-3-en-1-yl]amino}-3-methylphenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or hydrocarbons. Substitution reactions can result in a wide range of products, depending on the nature of the substituent introduced .

Scientific Research Applications

2-{[(1S,2R)-1-Cyclohexyl-2-methylbut-3-en-1-yl]amino}-3-methylphenol has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, including its use in drug development and pharmacological studies.

    Industry: Utilized in the production of specialty chemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism of action of 2-{[(1S,2R)-1-Cyclohexyl-2-methylbut-3-en-1-yl]amino}-3-methylphenol involves its interaction with specific molecular targets and pathways. This compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-{[(1S,2R)-1-Cyclohexyl-2-methylbut-3-en-1-yl]amino}-3-methylphenol include:

Uniqueness

What sets this compound apart from similar compounds is its unique combination of functional groups and stereochemistry. This unique structure imparts specific chemical properties and biological activities, making it a valuable compound for various research and industrial applications .

Properties

CAS No.

922191-53-5

Molecular Formula

C18H27NO

Molecular Weight

273.4 g/mol

IUPAC Name

2-[[(1S,2R)-1-cyclohexyl-2-methylbut-3-enyl]amino]-3-methylphenol

InChI

InChI=1S/C18H27NO/c1-4-13(2)17(15-10-6-5-7-11-15)19-18-14(3)9-8-12-16(18)20/h4,8-9,12-13,15,17,19-20H,1,5-7,10-11H2,2-3H3/t13-,17-/m1/s1

InChI Key

HIBGWKLZMLIBJZ-CXAGYDPISA-N

Isomeric SMILES

CC1=C(C(=CC=C1)O)N[C@@H](C2CCCCC2)[C@H](C)C=C

Canonical SMILES

CC1=C(C(=CC=C1)O)NC(C2CCCCC2)C(C)C=C

Origin of Product

United States

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